molecular formula C20H22ClN5O B12166697 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B12166697
M. Wt: 383.9 g/mol
InChI Key: AKFRBGPDACYYJV-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a 4-chloroindole moiety linked via an ethyl chain to a piperidinecarboxamide scaffold substituted with a pyrimidinyl group. This compound shares structural motifs common in bioactive molecules targeting neurological or oncological pathways, such as kinase inhibition or receptor modulation .

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22ClN5O/c21-17-5-1-6-18-16(17)7-12-25(18)13-10-22-19(27)15-4-2-11-26(14-15)20-23-8-3-9-24-20/h1,3,5-9,12,15H,2,4,10-11,13-14H2,(H,22,27)

InChI Key

AKFRBGPDACYYJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

For the N-alkylation step, the indole derivative is reacted with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate . The final step involves coupling the indole derivative with a pyrimidine and piperidine moiety using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrimidine and piperidine moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Structural Implications
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide C20H22ClN5O* ~367.87† 4-Chloroindole (position 1), ethyl linker, pyrimidinyl-piperidinecarboxamide Chlorine enhances lipophilicity and potential target binding affinity .
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide C20H22FN5O 367.428 6-Fluoroindole (position 1), ethyl linker, pyrimidinyl-piperidinecarboxamide Fluorine increases electronegativity, potentially altering pharmacokinetics .
4-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-N-ethyl-1-piperidinecarboxamide C20H23ClN6O 398.895 Indole (position 3), pyrimidine-chloro substitution, ethyl-piperidinecarboxamide 3-Indole position may reduce steric hindrance for receptor binding .
Adatanserin Hydrochloride C19H27N5O·HCl Not specified Tricyclic decane, pyrimidinyl-piperazinyl-ethyl group Piperazine substitution may enhance solubility and CNS penetration .
AZD5363 C23H30ClN7O2 480.0 Chlorophenyl-pyrrolopyrimidine, hydroxypropyl-piperidinecarboxamide Pyrrolopyrimidine core suggests kinase inhibition activity .

*Inferred from structural analogy to and .
†Calculated based on isotopic mass adjustments.

Key Findings:

Halogen Substitution :

  • The 4-chloroindole in the target compound vs. 6-fluoroindole () highlights divergent electronic and steric effects. Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in target binding compared to fluorine .
  • In , chlorine on the pyrimidine ring (vs. indole) could influence base-pairing or enzymatic active-site interactions.

Indole Position :

  • The target compound’s indole substitution at position 1 (N-linked) contrasts with ’s indole at position 3. Position 1 may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .

Scaffold Variations :

  • Adatanserin () replaces piperidine with a piperazine ring, increasing basicity and hydrogen-bonding capacity, which may improve solubility and blood-brain barrier penetration .
  • AZD5363 () incorporates a pyrrolopyrimidine core, a hallmark of kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Pharmacokinetic Considerations :

  • Fluorine in ’s analog may reduce metabolic clearance via cytochrome P450 inhibition, whereas chlorine in the target compound could prolong half-life through enhanced lipophilicity .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indole moiety, a piperidine ring, and a pyrimidine derivative. Its molecular formula is C17H19ClN4C_{17}H_{19}ClN_{4}, with a molecular weight of approximately 318.81 g/mol. The structural components contribute to its biological interactions and pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The piperidine moiety is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : The presence of the indole ring enhances the compound's interaction with bacterial targets, potentially inhibiting growth in various strains.
  • Anticancer Properties : Similar compounds have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer activity through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Compound Biological Activity IC50 (µM) References
This compoundAnticancer5.00
Similar Indole DerivativeAChE Inhibition0.63
Piperidine-based CompoundAntimicrobial (E. coli)10.0

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various indole derivatives highlighted that compounds with similar structures to this compound showed preferential inhibition of cancer cell lines such as A549 (lung cancer) compared to normal fibroblasts, indicating selective cytotoxicity .
  • Enzyme Inhibition Studies : Research on piperidine derivatives revealed strong inhibition against AChE, with some compounds achieving IC50 values as low as 0.63 µM, suggesting potential for treating cognitive disorders .
  • Antimicrobial Efficacy : Compounds structurally related to this indole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

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